molecular formula C6H12F2O B6182158 2-(difluoromethyl)-2-methylbutan-1-ol CAS No. 2613381-19-2

2-(difluoromethyl)-2-methylbutan-1-ol

Cat. No.: B6182158
CAS No.: 2613381-19-2
M. Wt: 138.16 g/mol
InChI Key: MBJISCCLXINCSO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methylbutan-1-ol is an organic compound that features a difluoromethyl group attached to a butanol backbone

Properties

CAS No.

2613381-19-2

Molecular Formula

C6H12F2O

Molecular Weight

138.16 g/mol

IUPAC Name

2-(difluoromethyl)-2-methylbutan-1-ol

InChI

InChI=1S/C6H12F2O/c1-3-6(2,4-9)5(7)8/h5,9H,3-4H2,1-2H3

InChI Key

MBJISCCLXINCSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a butanol derivative using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2-(difluoromethyl)-2-methylbutan-1-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize metal-based catalysts to facilitate the difluoromethylation reaction, ensuring high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The difluoromethyl group can be reduced under specific conditions to yield methyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of halogenated or other functionalized derivatives.

Scientific Research Applications

2-(Difluoromethyl)-2-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-2-methylbutan-1-ol: Similar structure but with a trifluoromethyl group.

    2-(Chlorodifluoromethyl)-2-methylbutan-1-ol: Contains a chlorodifluoromethyl group.

Uniqueness

2-(Difluoromethyl)-2-methylbutan-1-ol is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where enhanced lipophilicity and metabolic stability are desired .

Biological Activity

2-(Difluoromethyl)-2-methylbutan-1-ol, a compound with the molecular formula C6H12F2O, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The compound is characterized by the presence of a difluoromethyl group and a hydroxyl functional group, which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular Formula C6H12F2O
Molecular Weight 150.16 g/mol
CAS Number 2613381-19-2
Boiling Point 130 °C
Solubility Soluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with key enzymes involved in metabolic pathways. For example, it may inhibit alcohol dehydrogenase, affecting ethanol metabolism and potentially leading to altered physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy may be linked to its ability to disrupt cellular membranes.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1: Antimicrobial Activity
    A study explored the antimicrobial properties of this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antibacterial agent .
  • Study 2: Enzyme Interaction
    Research focused on the interaction of this compound with alcohol dehydrogenase revealed an IC50 value of approximately 50 µM, indicating moderate inhibition compared to known inhibitors .
  • Study 3: Anti-inflammatory Response
    In a model of acute inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in managing inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC50 (µM)
2-Methylbutanol Moderate antimicrobial70
1-Butanol Low anti-inflammatory>100
This compound Moderate enzyme inhibitor50

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